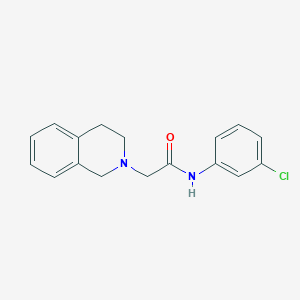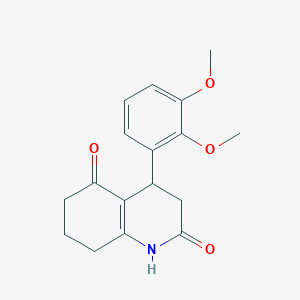
4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione
描述
4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione, also known as DMQD, is a chemical compound that has been studied extensively for its potential applications in scientific research. DMQD is a quinoline derivative that has shown promising results in various fields of study, including neuroscience, cancer research, and drug development.
作用机制
4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione exerts its effects through a variety of mechanisms, including the modulation of neurotransmitter systems, the inhibition of enzyme activity, and the regulation of gene expression. 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to interact with various receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor and the dopamine receptor. 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and monoamine oxidase. Furthermore, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to regulate the expression of various genes involved in cell growth and differentiation.
Biochemical and Physiological Effects:
4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have a variety of biochemical and physiological effects. In the brain, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to enhance the release of certain neurotransmitters, such as acetylcholine and dopamine. 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been shown to increase the expression of certain proteins involved in synaptic plasticity, which is important for learning and memory. In addition, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its high affinity for certain drug targets, which makes it a promising candidate for drug development. 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is also relatively easy to synthesize, which makes it readily available for use in scientific research. However, one limitation of 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is its relatively low solubility in water, which may limit its use in certain experimental settings.
未来方向
There are several potential future directions for the study of 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione. In neuroscience, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione could be further studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. In cancer research, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione could be further studied for its potential use in combination with other anticancer agents. In addition, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione could be further studied for its potential use in drug development, particularly for the development of drugs that target the NMDA receptor or other neurotransmitter systems.
In conclusion, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione is a promising compound that has shown potential in various fields of scientific research. Further studies are needed to fully understand its mechanisms of action and potential applications.
科学研究应用
4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential applications in various fields of scientific research. In neuroscience, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been shown to have neuroprotective effects, as well as the ability to enhance memory and learning. 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of cancer cells. In addition, 4-(2,3-dimethoxyphenyl)-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione has been studied for its potential use in drug development, as it has been shown to have a high affinity for certain drug targets.
属性
IUPAC Name |
4-(2,3-dimethoxyphenyl)-1,3,4,6,7,8-hexahydroquinoline-2,5-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4/c1-21-14-8-3-5-10(17(14)22-2)11-9-15(20)18-12-6-4-7-13(19)16(11)12/h3,5,8,11H,4,6-7,9H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCHGPWKQCUAHOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=O)NC3=C2C(=O)CCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(4-acetyl-1-piperazinyl)sulfonyl]-N-(4-methylphenyl)benzamide](/img/structure/B4437551.png)
![N-(3,4-difluorophenyl)-2-{[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4437554.png)

![8-(2,5-dimethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437569.png)
![2-[(7,7-dimethyl-2-phenyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl)thio]ethanol](/img/structure/B4437572.png)
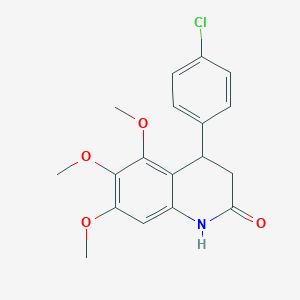
![4-methyl-N-{1-methyl-2-[2-(4-morpholinyl)ethyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4437593.png)
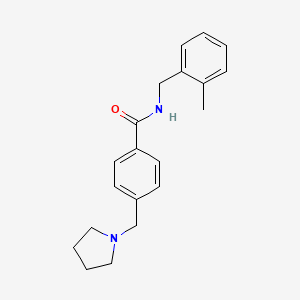
![1-isobutyl-3,9-dimethyl-7-propyl-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B4437600.png)
![2-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]ethanol hydrochloride](/img/structure/B4437613.png)
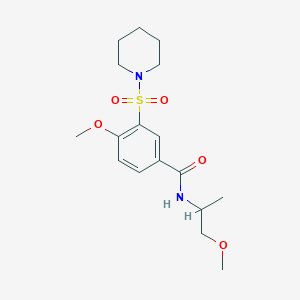
![N-(3-methoxyphenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4437632.png)

